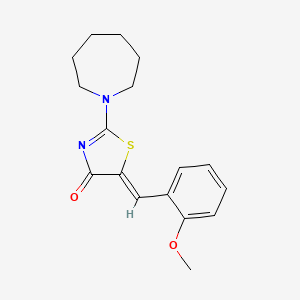

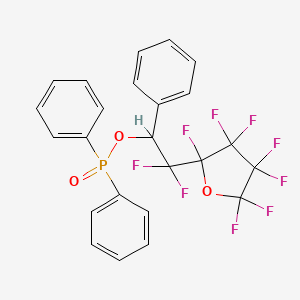

![molecular formula C16H16ClNO2S B5525485 2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds related to "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" involves complex reactions, including the transformation of specific reagents into desired products through various chemical processes. For instance, Sakai et al. (2022) discuss the use of p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as reagents that can react with alkyl halides and sulfonates to afford substituted products, which are then transformed into N-alkylacetamides under specific conditions (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds exhibits specific orientations and angles between different rings and functional groups. For example, Saravanan et al. (2016) describe the orientation of the chlorophenyl ring with respect to the thiazole ring in a related acetamide compound, highlighting the importance of intermolecular interactions in determining the molecular structure (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of compounds similar to "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" involve various interactions and transformations. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their lipase and α-glucosidase inhibition, showcasing the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Physical Properties Analysis

The physical properties of "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Detailed studies on related compounds provide insights into their crystal packing, hydrogen bonding, and molecular interactions, which are essential for predicting their physical behaviors (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, are fundamental to comprehending the potential applications of "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide." Investigations into similar compounds reveal their reactivity patterns, which can inform synthesis strategies and potential applications in various chemical contexts (Rehman et al., 2013).

Applications De Recherche Scientifique

Synthesis of N-Alkylacetamide Derivatives

Research has shown that compounds with an acetamide moiety, such as "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide," play a significant role in the synthesis of natural and pharmaceutical products. A study by Sakai et al. (2022) introduced new reagents for efficiently synthesizing N-alkylacetamide derivatives, highlighting the versatility of acetamide compounds in synthetic chemistry. These findings demonstrate the compound's utility in generating a variety of substituted products, which can be used in the further synthesis of pharmacologically active molecules (Sakai et al., 2022).

Antimicrobial and Antiproliferative Activities

The antimicrobial potential of derivatives similar to "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide" has been explored. Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based amides for their activity against a variety of bacterial and fungal pathogens, demonstrating significant activity against mycobacteria. Such research underscores the potential of acetamide derivatives in developing new antimicrobial agents with efficacy against resistant strains (Krátký et al., 2017).

Herbicide Action and Environmental Impact

The compound's relevance extends into agrochemical research, where chloroacetamide derivatives, sharing structural similarities with "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide," are investigated for their herbicidal activity. Weisshaar and Böger (1989) discussed the inhibition of fatty acid synthesis in algae by chloroacetamides, offering insights into the mode of action of such compounds as selective herbicides. This research could help in designing environmentally safer herbicides with specific action mechanisms (Weisshaar & Böger, 1989).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further extending the applications of acetamide derivatives, Mary et al. (2020) investigated the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs. This study highlights the compound's potential in renewable energy technologies, such as dye-sensitized solar cells (DSSCs), and its relevance in medicinal chemistry through molecular docking studies. The findings suggest that acetamide derivatives can contribute to the development of new materials with applications in energy and health (Mary et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-15-5-3-2-4-12(15)10-18-16(19)11-21-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSUSOUZANHKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxybenzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)